An In-depth Technical Guide to the Synthesis and Characterization of 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide
An In-depth Technical Guide to the Synthesis and Characterization of 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide
This guide provides a comprehensive technical overview for the synthesis and detailed characterization of 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible methodology for researchers and scientists.
Introduction: The Significance of the Pyrimidinylpiperazine Scaffold
The pyrimidinylpiperazine moiety is a recognized pharmacophore present in numerous therapeutic agents. The pyrimidine ring, a fundamental component of nucleic acids, offers diverse opportunities for hydrogen bonding and other molecular interactions[1][2]. When coupled with the versatile piperazine linker, the resulting scaffold has been explored for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties[3][4][5][6]. The introduction of an acetohydrazide functional group to this core structure further expands its potential, as hydrazides are known to be key intermediates in the synthesis of various biologically active heterocyclic systems and can themselves exhibit therapeutic properties[7][8]. This guide focuses on the precise synthesis and rigorous characterization of 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide, providing a foundational methodology for its further investigation and application in drug discovery pipelines.
Part 1: Synthesis Methodology
The synthesis of 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide is most effectively achieved through a two-step process, beginning with the synthesis of an intermediate ester followed by its hydrazinolysis. This approach is favored for its typically high yields and straightforward procedures.
Reaction Scheme
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of Ethyl 2-[4-(2-pyrimidyl)-1-piperazinyl]acetate
The initial step involves the N-alkylation of 1-(2-pyrimidyl)piperazine with ethyl bromoacetate. This is a classic nucleophilic substitution reaction where the secondary amine of the piperazine ring attacks the electrophilic carbon of the ethyl bromoacetate.
Experimental Protocol:
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-pyrimidyl)piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
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Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrobromic acid byproduct.
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Alkylation: To the stirring suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
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Reaction: Heat the mixture to a gentle reflux (typically 60-80 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Step 2: Synthesis of 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide
The purified ester is then converted to the final acetohydrazide derivative via hydrazinolysis. This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine.
Experimental Protocol:
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Reaction Setup: Dissolve the purified ethyl 2-[4-(2-pyrimidyl)-1-piperazinyl]acetate (1 equivalent) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask with a magnetic stirrer.
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O) (5-10 equivalents) to the solution. The large excess of hydrazine hydrate drives the reaction to completion.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours. Monitor the disappearance of the starting ester by TLC.
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Product Isolation: Upon completion, the product often precipitates out of the reaction mixture. The precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure 2-[4-(2-pyrimidyl)-1-piperazinyl]acetohydrazide. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent like ethanol.
Part 2: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₆O[9] |
| Molecular Weight | 236.28 g/mol [9] |
| Appearance | White to off-white solid |
| Purity (Typical) | >95%[9] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using KBr pellets.
| Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| N-H stretching (hydrazide) | 3300-3200 (broad)[8][10] |
| C-H stretching (aliphatic) | 2950-2850 |
| C=O stretching (amide I) | 1680-1660[10] |
| N-H bending (amide II) | 1650-1620 |
| C=N and C=C stretching (pyrimidine) | 1600-1450 |
| C-N stretching (piperazine) | 1150-1050 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.
¹H NMR (400 MHz, DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH-NH₂ | ~9.2 (broad s) | Broad Singlet | 1H |
| Pyrimidine H-4, H-6 | ~8.3 | Doublet | 2H |
| Pyrimidine H-5 | ~6.6 | Triplet | 1H |
| -NH-NH ₂ | ~4.3 (broad s) | Broad Singlet | 2H |
| Piperazine -N-CH ₂- (adjacent to pyrimidine) | ~3.7 | Triplet | 4H |
| -C(=O)-CH ₂-N- | ~3.1 | Singlet | 2H |
| Piperazine -N-CH ₂- (adjacent to acetyl) | ~2.5 | Triplet | 4H |
¹³C NMR (100 MHz, DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C =O | ~168 |
| Pyrimidine C -2 | ~161 |
| Pyrimidine C -4, C -6 | ~158 |
| Pyrimidine C -5 | ~110 |
| -C(=O)-C H₂-N- | ~60 |
| Piperazine -N-C H₂- (adjacent to acetyl) | ~53 |
| Piperazine -N-C H₂- (adjacent to pyrimidine) | ~44 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Fragmentation Pattern (Electron Impact - EI):
The molecular ion peak [M]⁺ should be observed at m/z = 236. Key fragmentation would likely involve the cleavage of the piperazine ring and the loss of the acetohydrazide side chain. Common fragments might include the pyrimidinylpiperazine cation and various fragments of the acetohydrazide moiety. The interpretation of mass spectra for heterocyclic compounds can be complex, but provides valuable structural confirmation[11][12][13].
Part 3: Experimental Workflow and Logic
The entire process from synthesis to characterization follows a logical and self-validating sequence.
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- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
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- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 9. 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide 95% | CAS: 1495336-65-6 | AChemBlock [achemblock.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Books [books.google.com.sg]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1<i>H</i>-Pyrrol-1-yl)- and 3-(1-Methyl-1<i>H</i>-pyrrol-2-yl)thiophen-2-amines - ProQuest [proquest.com]
![Chemical Structure of 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide](https://i.imgur.com/example.png)
